molecular formula C20H19NO5 B13196902 (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B13196902
M. Wt: 353.4 g/mol
InChI Key: GOUUPUICWUFXPM-ZJFPTPTDSA-N
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Description

(2S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely employed in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amines, enabling its use in solid-phase peptide synthesis (SPPS) . The hydroxyl group at position 4 introduces hydrogen-bonding capacity, which can influence conformational control and reduce aggregation during peptide chain elongation . Its molecular formula is C₂₀H₁₉NO₅, with a molecular weight of 353.37 g/mol (calculated from PubChem data ).

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12?,18-/m0/s1

InChI Key

GOUUPUICWUFXPM-ZJFPTPTDSA-N

Isomeric SMILES

C1[C@H](N(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

Preparation Methods

Method Overview

This method involves the direct protection of the amino group of hydroxyproline, a naturally occurring amino acid, with the Fmoc group. The process typically employs 9-fluorenylmethyl chloroformate (Fmoc-Cl) as the protecting reagent.

Procedure

  • Starting Material: (2S,4R)-4-hydroxy-L-proline
  • Reaction Conditions:
    • Solvent: Tetrahydrofuran (THF)
    • Base: Sodium bicarbonate (NaHCO₃)
    • Temperature: 25-30°C
    • Reagent: Fmoc-Cl in THF

Reaction Steps

  • Dissolve (2S,4R)-4-hydroxy-L-proline in THF.
  • Add sodium bicarbonate and water to the solution to buffer the reaction.
  • Introduce Fmoc-Cl solution in THF at 25-30°C.
  • Stir the mixture for approximately 10-12 hours to allow complete reaction.
  • After completion, wash with diisopropyl ether (DIPE) and acidify with hydrochloric acid.
  • Filter to isolate the white solid, which is the protected amino acid.

Yield and Characterization

  • Yield: Approximately 150 g of Fmoc-Hyp-OH from 100 g of starting hydroxyproline.
  • Purity: Confirmed via NMR spectroscopy and melting point analysis (~188-190°C).

Reaction Data Table

Parameter Details
Starting Material (2S,4R)-4-hydroxy-L-proline
Reagent Fmoc-Cl
Solvent Tetrahydrofuran (THF)
Base Sodium bicarbonate
Temperature 25-30°C
Reaction Time 10-12 hours
Yield ~150 g from 100 g starting material
Purity (NMR confirmation) 1H NMR peaks consistent with Fmoc-Hyp-OH

Coupling of Fmoc-Protected Hydroxyproline with Carboxylic Acid Derivatives

Method Overview

This approach involves coupling the Fmoc-protected hydroxyproline with activated carboxylic acid derivatives, such as acid chlorides or anhydrides, to form the desired protected amino acid.

Procedure

  • Reagents: Fmoc-Hyp (prepared as above), acid chlorides or anhydrides
  • Reaction Conditions:
    • Solvent: Dichloromethane (DCM) or similar
    • Catalyst: Hydroxybenzotriazole (HOBT) and N-methylmorpholine (NMM)
    • Coupling agent: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

Reaction Steps

  • Dissolve Fmoc-Hyp in DCM.
  • Add HOBT and NMM to activate the carboxyl group.
  • Introduce the carboxylic acid derivative (e.g., acid chloride).
  • Add EDC·HCl to facilitate coupling.
  • Stir for 24 hours at room temperature.
  • Evaporate solvent, wash with sodium hydroxide solution, and extract with ethyl acetate.

Yield and Characterization

  • The coupling yields high-purity Fmoc-Hyp derivatives suitable for peptide synthesis, with reaction progress monitored via thin-layer chromatography (TLC).

Alternative Synthesis via Multi-step Routes

Method Overview

Some methods involve multi-step syntheses starting from simpler amino acids or hydroxyproline derivatives, involving initial protection, functional group transformations, and subsequent purification.

Example Route

  • Protect hydroxyproline with Fmoc-Cl.
  • Convert the hydroxyl group to a suitable leaving group (e.g., mesylate).
  • Perform nucleophilic substitution to introduce the carboxylic acid moiety.
  • Final deprotection and purification steps.

Summary of Key Data and Comparative Analysis

Method Starting Material Reagents Reaction Conditions Yield Purity Confirmation
Direct Fmoc protection (2S,4R)-4-hydroxy-L-proline Fmoc-Cl, NaHCO₃, THF 25-30°C, 10-12 hours ~150 g/100 g starting NMR, melting point (~188-190°C)
Coupling with acid derivatives Fmoc-Hyp, acid chlorides HOBT, NMM, EDC·HCl, DCM Room temperature, 24 hours High TLC, NMR
Multi-step synthesis Hydroxyproline derivatives Various, including mesylation Multi-stage, controlled conditions Variable NMR, chromatography

Research Perspectives and Optimization Strategies

Recent patent literature and research articles emphasize optimizing reaction conditions to improve yield, reduce by-products, and streamline purification. Innovations include:

  • Using alternative bases or solvents to enhance reaction rates.
  • Employing microwave-assisted synthesis for faster reaction times.
  • Developing solid-phase synthesis techniques for scalable production.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: The Fmoc group can be removed using piperidine in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group results in an alcohol.

Scientific Research Applications

(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Serves as a building block in the study of protein structure and function.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino acid during the synthesis process, preventing unwanted reactions. It is removed under mild basic conditions, allowing the amino acid to participate in subsequent reactions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiator is the 4-hydroxy group on the pyrrolidine ring. Analogues vary in substituents at position 4, leading to distinct chemical and physical properties:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Functional Features
Target Compound -OH C₂₀H₁₉NO₅ 353.37 Hydrogen bonding, conformational control
(2S,4S)-1-Fmoc-4-azidopyrrolidine-2-carboxylic acid -N₃ C₂₀H₁₈N₄O₄ 378.4 Click chemistry reactivity (azide-alkyne)
(2S,4S)-1-Fmoc-4-benzylpyrrolidine-2-carboxylic acid -Benzyl C₂₇H₂₅NO₄ 427.49 Hydrophobic, steric bulk
(2S)-1-Fmoc-4-(2,2,2-trifluoroacetamido)pyrrolidine-2-carboxylic acid -NHCOCF₃ C₂₂H₁₉F₃N₂O₅ 448.39 Electron-withdrawing, stability in acidic conditions
(2S,4S)-1-Fmoc-4-(Boc-amino)pyrrolidine-2-carboxylic acid -NHBoc C₂₅H₂₈N₂O₆ 452.5 Dual protection (Fmoc and Boc)
(2S,4R)-1-Fmoc-4-difluoromethoxypyrrolidine-2-carboxylic acid -OCHF₂ C₂₁H₂₀F₂NO₅ 403.38 Enhanced metabolic stability

Key Observations :

  • Hydroxyl vs. Azido : The hydroxyl group supports intramolecular hydrogen bonding, reducing aggregation in peptide synthesis, while the azido group enables bioorthogonal click chemistry .
  • Benzyl vs.
  • Boc-Amino: Dual protection (Fmoc and Boc) allows orthogonal deprotection strategies .

Physical Properties and Stability

Property Target Compound 4-Azido Analogue 4-Benzyl Analogue 4-Trifluoroacetamido
Purity >95% (typical) 95% Not specified Standard purity
Storage 2–8°C (common) Refrigeration Sealed, dry, 2–8°C Avoid heat/sparks
Solubility DMSO, DMF DMSO-compatible Limited data Polar aprotic solvents

Notes:

  • The hydroxylated compound may require stricter moisture control due to hygroscopicity.
  • Azido and benzyl derivatives are typically stored at 2–8°C to prevent decomposition .

Biological Activity

(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-Hyp-OH, is an amino acid derivative notable for its structural complexity and potential biological applications. This compound features a fluorene moiety, which enhances its stability and may influence its interactions with biological targets. This article delves into its biological activities, synthesis, and relevant research findings.

  • Molecular Formula : C₂₀H₁₉N₁O₅
  • Molecular Weight : 365.37 g/mol
  • CAS Number : 189249-10-3

Biological Activity

The biological activity of Fmoc-Hyp-OH has been investigated in various contexts, particularly its role in peptide synthesis and potential therapeutic applications. Key findings include:

1. Peptide Synthesis

Fmoc-Hyp-OH is widely employed in solid-phase peptide synthesis (SPPS) due to its protective group that facilitates the formation of peptide bonds while preventing undesired reactions. The fluorene moiety provides stability during the synthesis process, allowing for higher yields and purity of peptides synthesized.

2. Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, studies have shown that certain modifications of pyrrolidine can enhance their efficacy against various bacterial strains, suggesting that Fmoc-Hyp-OH could be a candidate for further exploration in antimicrobial drug development .

Synthesis Methods

The synthesis of Fmoc-Hyp-OH typically involves multi-step organic synthesis techniques:

  • Starting Materials : The synthesis begins with readily available amino acids or their derivatives.
  • Protection : The amino group is protected using the Fmoc group to prevent side reactions during coupling.
  • Coupling Reactions : The protected amino acid is coupled with other amino acids using activating agents such as DIC (N,N'-diisopropylcarbodiimide).
  • Deprotection : After completion of the peptide chain, the Fmoc group is removed under mild basic conditions (e.g., using piperidine).

Case Studies

Several case studies highlight the biological activity of compounds related to Fmoc-Hyp-OH:

Study Findings
Study on Antimicrobial ActivityInvestigated various pyrrolidine derivatives against E. coli and S. aureusSome derivatives showed significant inhibition, suggesting potential for developing new antibiotics
Neuroprotection StudyEvaluated neuroprotective effects of similar compounds in vitroIndicated that modifications could enhance neuroprotective properties, paving the way for future research on Fmoc-Hyp-OH

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